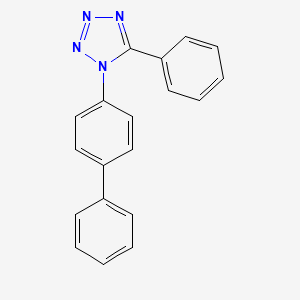

1-biphenyl-4-yl-5-phenyl-1H-tetrazole

Description

Overview of 1H-Tetrazole Heterocycle Chemistry and its Broad Significance

The 1H-tetrazole is a five-membered aromatic ring composed of one carbon and four nitrogen atoms. nih.govwikipedia.orgmdpi.com This high nitrogen content contributes to its unique electronic properties and chemical stability. mdpi.comnih.gov Tetrazoles are synthetic compounds, not found in nature, and are considered important scaffolds in medicinal chemistry and materials science. nih.govnih.gov

One of the most significant properties of the 1H-tetrazole ring is its role as a bioisostere for the carboxylic acid group. beilstein-journals.orgacs.orgresearchgate.net This means it can mimic the biological activity of a carboxylic acid due to similar acidity (pKa) and spatial arrangement, while often offering improved metabolic stability and other favorable physicochemical properties. nih.govacs.org This bioisosteric relationship has led to the incorporation of the tetrazole moiety into numerous clinically approved drugs. nih.govresearchgate.netthieme-connect.com

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. wikipedia.orgmdpi.com In solution, the 1H-tautomer is generally the predominant form. nih.gov The electronic nature of the tetrazole ring allows it to participate in various chemical interactions, including hydrogen bonding and π-π stacking, which are crucial for its interaction with biological targets. acs.orgresearchgate.net

Strategic Importance of Biphenyl-Substituted Tetrazole Scaffolds in Advanced Chemical Design

The incorporation of a biphenyl (B1667301) group onto a tetrazole scaffold, as seen in 1-biphenyl-4-yl-5-phenyl-1H-tetrazole, is a strategic design element in modern chemistry. Biphenyl moieties are known to introduce conformational rigidity and can engage in π-π stacking interactions, which are important for binding to biological receptors.

Biphenyl tetrazoles have been investigated for a range of applications, including their use as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics. nih.gov The biphenyl structure allows for the exploration of a larger chemical space, enabling the fine-tuning of the molecule's properties for optimal activity. The synthesis of libraries of biphenyl tetrazoles is a common strategy in drug discovery to identify novel therapeutic agents. acs.orgnih.gov

Furthermore, specific biphenyl tetrazole derivatives serve as crucial intermediates in the synthesis of important pharmaceuticals, such as the angiotensin II receptor antagonists Losartan and Valsartan. chemicalbook.com This highlights the practical importance of this class of compounds in the pharmaceutical industry.

Research Rationale and Scope of Investigation for this compound

The specific compound, this compound, with CAS Number 438538-31-9, is a subject of interest due to the combination of the 1H-tetrazole ring, a biphenyl group, and a phenyl group. sigmaaldrich.com While detailed research findings specifically on this molecule are not extensively published, its structural motifs suggest potential applications in areas where other biphenyl tetrazoles have shown promise. The rationale for its investigation would likely stem from its potential as a novel scaffold in medicinal chemistry or as a building block for more complex molecules. The presence of both a biphenyl and a phenyl substituent on the tetrazole ring offers opportunities for further functionalization and the creation of diverse chemical libraries.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 438538-31-9 |

| Linear Formula | C19H14N4 |

| Molecular Weight | 310.35 g/mol |

This data is based on information from chemical suppliers. sigmaaldrich.com

Historical Context of Tetrazole Synthesis and Derivatization

The history of tetrazole chemistry dates back to 1885, when the Swedish chemist J. A. Bladin first synthesized a tetrazole derivative. nih.govnih.govresearchgate.net Early research into these compounds was limited, but interest grew significantly from the 1950s onwards as their wide-ranging applications in various fields, including medicine and materials science, became apparent. nih.gov

The most common and historically significant method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). acs.orgmdpi.comuokerbala.edu.iq This method, often referred to as the Huisgen cycloaddition, has been a cornerstone of tetrazole synthesis for decades.

In more recent times, multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of substituted tetrazoles. The Ugi and Passerini reactions, in particular, have been adapted to incorporate an azide component, allowing for the rapid and efficient construction of diverse tetrazole derivatives from simple starting materials. nih.govbeilstein-journals.orgscielo.org.mx These modern synthetic methods have greatly expanded the accessibility and diversity of tetrazole-based compounds for research and development.

Table 2: Key Milestones in Tetrazole Synthesis

| Year | Milestone | Key Reactants | Reference(s) |

| 1885 | First synthesis of a tetrazole derivative by J. A. Bladin. | Dicyanophenylhydrazine and nitrous acid | nih.govnih.gov |

| Early 20th Century | Development of the [3+2] cycloaddition reaction. | Nitriles and azides | acs.orgmdpi.com |

| 1961 | Introduction of tetrazole synthesis via Passerini and Ugi reactions by Ugi et al. | Isocyanides, aldehydes/ketones, amines, and hydrazoic acid | nih.govnih.gov |

| Late 20th/Early 21st Century | Advancement of multicomponent reactions and use of safer azide sources like TMSN3. | Various starting materials with trimethylsilyl (B98337) azide | scielo.org.mxnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14N4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

5-phenyl-1-(4-phenylphenyl)tetrazole |

InChI |

InChI=1S/C19H14N4/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)23-19(20-21-22-23)17-9-5-2-6-10-17/h1-14H |

InChI Key |

PFFQMGSHOOODCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=NN=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Biphenyl 4 Yl 5 Phenyl 1h Tetrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 1-biphenyl-4-yl-5-phenyl-1H-tetrazole, a combination of 1D and 2D NMR experiments provides irrefutable evidence for its structure.

The ¹H NMR spectrum of this compound is expected to show a complex series of signals exclusively in the aromatic region. Based on data from analogues like 1,1'-biphenyl and various phenyl-tetrazoles, the chemical shifts can be predicted. rsc.orgchemicalbook.com The protons on the phenyl ring attached to the tetrazole at position C5 would likely appear as a multiplet. The biphenyl (B1667301) moiety protons would present a more complex pattern. The protons on the phenyl ring directly attached to the tetrazole (at N1) and the terminal phenyl ring would exhibit distinct multiplets, with chemical shifts influenced by their relative positions and electronic environments. For example, in 1,1'-biphenyl itself, protons typically resonate between δ 7.34 and 7.59 ppm. rsc.org In 5-phenyl-1H-tetrazole, the phenyl protons are observed in the δ 7.6-8.1 ppm range. chemicalbook.com Therefore, the 14 total aromatic protons of the target molecule would produce a series of overlapping multiplets in the approximate range of δ 7.3-8.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (at C5) | ~7.6 - 7.8 | Multiplet |

| Biphenyl-H (internal ring) | ~7.5 - 7.9 | Multiplet |

| Biphenyl-H (terminal ring) | ~7.3 - 7.6 | Multiplet |

The ¹³C NMR spectrum provides critical information on the number and electronic environment of all unique carbon atoms. For this compound, a total of 19 carbon signals would be expected, although some may overlap due to similar electronic environments. The most downfield signal would correspond to the C5 carbon of the tetrazole ring, a key identifier. In analogues such as 5-chloro-1-phenyl-1H-tetrazole, the tetrazole carbon appears around 144 ppm. chemicalbook.com The numerous aromatic carbons of the biphenyl and phenyl groups would resonate in the typical range of δ 120-145 ppm. The quaternary carbons, including the biphenyl linkage carbons and the carbons attached to the tetrazole ring, would generally show lower intensity signals. Data from related biphenyl structures can help assign these signals. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C5 of Tetrazole Ring | ~154 - 164 | Quaternary carbon, key structural marker. |

| Biphenyl Carbons | ~127 - 143 | Includes both protonated and quaternary carbons. |

| Phenyl Carbons (at C5) | ~125 - 131 | Includes both protonated and quaternary carbons. |

While 1D NMR suggests the types of protons and carbons present, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the precise connectivity.

HSQC: This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of every C-H pair in the phenyl and biphenyl rings.

Correlations between the protons on the C5-phenyl ring and the C5 carbon of the tetrazole ring.

Correlations between the protons on the N1-biphenyl ring and the C5 carbon of the tetrazole ring.

Correlations between the protons on one phenyl ring of the biphenyl group and the carbons of the other, confirming the biphenyl linkage.

These 2D experiments provide a complete and unambiguous map of the molecular skeleton, leaving no doubt about the isomeric structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound. For this compound (C₁₉H₁₄N₄), the calculated molecular weight is approximately 310.35 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition. The theoretical monoisotopic mass of C₁₉H₁₄N₄ is 310.1269 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Fragmentation patterns observed in the mass spectrum can also offer structural clues. A characteristic fragmentation for tetrazoles is the loss of a molecule of nitrogen (N₂), which corresponds to a loss of 28 Da.

Table 3: HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₉H₁₅N₄⁺ | 311.1342 |

| [M+Na]⁺ | C₁₉H₁₄N₄Na⁺ | 333.1162 |

| [M-N₂]⁺ | C₁₉H₁₄N₂⁺ | 282.1157 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and heterocyclic components. The disappearance of a nitrile (C≡N) stretching band (around 2230 cm⁻¹) and the appearance of tetrazole ring vibrations are key indicators of successful synthesis from a nitrile precursor. researchgate.net

Key expected vibrational bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹ (e.g., 3063 cm⁻¹). lookchem.com

Aromatic C=C stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region.

Tetrazole ring vibrations (N=N, C=N): These skeletal vibrations occur in the fingerprint region, typically between 900 and 1500 cm⁻¹. researchgate.netlookchem.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100 - 3000 | lookchem.com |

| Aromatic C=C | Ring Stretching | 1600, 1580, 1500, 1450 | researchgate.net |

| Tetrazole Ring | Skeletal Vibrations | 1500 - 900 | researchgate.netlookchem.com |

| C-H | Out-of-plane Bending | 900 - 675 |

Single Crystal X-ray Diffraction Studies for Definitive Structural Determination

Single crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, data from the closely related analogue 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole offers significant insight. yu.edu.jo

Table 5: Crystallographic Data for Analogue 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole

| Parameter | Value | Reference |

| Crystal System | Monoclinic | yu.edu.jo |

| Space Group | Ia | yu.edu.jo |

| Key Findings | Definitive bond connectivity, molecular conformation, intermolecular packing forces. | yu.edu.jo |

Crystallographic Parameters: Crystal System, Space Group, and Unit Cell Dimensions

The analogue, 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, has been synthesized and its structure confirmed by single-crystal X-ray diffraction. scirp.orgresearchgate.net The compound crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle. scirp.orgresearchgate.net The specific space group was identified as P21/c. scirp.orgresearchgate.net The unit cell dimensions, which define the size and shape of the repeating unit in the crystal lattice, were determined with high precision. scirp.orgresearchgate.net These crystallographic parameters are fundamental for understanding the three-dimensional arrangement of the molecules in the solid state.

Table 1: Crystallographic Data for 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.4386(5) |

| b (Å) | 20.8082(1) |

| c (Å) | 9.4338(6) |

| β (°) | 99.566(2) |

| Volume (ų) | 1826.98(19) |

| Z | 4 |

Data sourced from Kumar et al. (2013) scirp.orgresearchgate.net

Detailed Molecular Conformation Analysis, including Dihedral Angles between Biphenyl and Tetrazole Rings

The molecular conformation of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde reveals a non-planar arrangement of its constituent rings. The dihedral angle, which describes the angle between two intersecting planes, is a key descriptor of the molecule's three-dimensional shape. In this analogue, the mean plane of the fluoro-phenyl moiety and the biphenyl moiety are twisted with respect to each other, with a dihedral angle of 21.51(7)°. scirp.orgresearchgate.net

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the crystal structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde is significantly influenced by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, are directional and play a pivotal role in dictating the molecular assembly in the solid state.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

To quantitatively analyze the intermolecular interactions, a Hirshfeld surface analysis was performed on the analogue. This computational method provides a visual and numerical breakdown of the close contacts between molecules in the crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of significant intermolecular interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Applications in Understanding 1-biphenyl-4-yl-5-phenyl-1H-tetrazole

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For tetrazole derivatives, DFT is widely used to explore electronic characteristics, predict reaction outcomes, and analyze conformational preferences.

The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

Theoretical studies on a series of 5-phenyl-1H-tetrazole derivatives, where the phenyl ring is modified with different substituents (R), demonstrate how electronic structure is tuned. researchgate.net Analysis of these analogs using DFT at the B3LYP/6-31G(d,p) level shows that the electron density of the HOMO is typically distributed across the entire molecule, while the LUMO is often centered on the tetrazole and phenyl rings. researchgate.net The nature of the substituent on the phenyl ring significantly influences the HOMO and LUMO energy levels. researchgate.net For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, whereas electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capability. researchgate.net

In the case of this compound, the large, conjugated biphenyl (B1667301) system attached to the N1 position of the tetrazole ring would be expected to significantly influence its electronic properties, likely raising the HOMO energy and potentially decreasing the HOMO-LUMO gap compared to simpler analogs, thereby affecting its reactivity and potential as a charge-transfer material.

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Ph-T | -H | -7.215 | -1.213 | 6.002 |

| Me-Ph-T | -CH3 | -6.898 | -1.121 | 5.777 |

| MeO-Ph-T | -OCH3 | -6.552 | -1.043 | 5.509 |

| Cl-Ph-T | -Cl | -7.166 | -1.503 | 5.663 |

While specific mechanistic studies detailing reaction pathways and energy barriers for this compound are scarce, the synthesis of 1,5-disubstituted tetrazoles is a well-explored area. The most common synthetic routes involve [3+2] cycloaddition reactions or multicomponent reactions like the Ugi-azide reaction. nih.govuokerbala.edu.iq The Ugi-azide four-component reaction (UT-4CR), for example, provides a convergent and efficient pathway to novel 1,5-disubstituted tetrazoles by combining an amine, an aldehyde, an isocyanide, and hydrazoic acid. nih.govrsc.org Computational studies for analogous systems can, in principle, be used to calculate the transition state energies for these synthetic steps, providing a theoretical basis for optimizing reaction conditions and understanding the plausibility of different mechanistic pathways. mdpi.com

The three-dimensional structure of this compound is critical to its function, particularly in biological contexts. The 1,5-disubstituted tetrazole core is often employed in medicinal chemistry as a bioisostere of a cis-amide bond, which suggests a degree of conformational rigidity. nih.govresearchgate.net However, the molecule possesses significant conformational flexibility due to the rotation of the phenyl and biphenyl groups around their single bonds to the tetrazole ring.

Conformational analysis and energy minimization studies on similar 1,5-diaryl tetrazoles reveal that the aryl rings are generally not coplanar with the central tetrazole ring. This twisting is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents or nitrogen atoms on the tetrazole ring. These non-planar conformations are the most energetically favorable. Furthermore, intermolecular forces such as π-π stacking between the aromatic rings of adjacent molecules can play a significant role in the solid-state packing and crystal structure of these compounds. nih.gov

Molecular Modeling and Docking Studies for Interaction Profiling

Molecular modeling and docking are indispensable tools for predicting how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. These computational techniques are foundational in drug discovery for screening virtual libraries and understanding structure-activity relationships (SAR).

Docking simulations predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. Studies on analogous biphenyl tetrazoles (BPTs) have demonstrated their potential as potent inhibitors of various enzymes.

For example, a class of BPTs was identified as potent competitive inhibitors of metallo-beta-lactamase from Bacteroides fragilis, an enzyme responsible for antibiotic resistance. nih.gov Docking studies, later confirmed by X-ray crystallography, revealed that the tetrazole moiety of the inhibitor interacts directly with the zinc atoms in the enzyme's active site. nih.gov In another area, 1,5-disubstituted tetrazoles developed from a biphenyl vinyl isocyanide scaffold were identified as antagonists of the PD-1/PD-L1 immune checkpoint protein complex. rsc.org Biophysical testing confirmed that these compounds bind to PD-L1 with sub-micromolar affinity, highlighting the effectiveness of the 1,5-disubstituted tetrazole scaffold for this target. rsc.org

| Ligand Class | Protein Target | Key Predicted Interactions | Therapeutic Area |

|---|---|---|---|

| Biphenyl Tetrazoles (BPTs) | Metallo-beta-lactamase | Tetrazole nitrogen coordinates with active site zinc atoms. | Antibiotic Resistance |

| 1,5-Disubstituted Tetrazoles | PD-L1 | Biphenyl group occupies hydrophobic pockets; potential for hydrogen bonding and π-π stacking. | Cancer Immunotherapy |

| 1,5-Disubstituted Tetrazoles | Tubulin (Colchicine site) | Inhibition of tubulin polymerization. | Anticancer |

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions, governed by the principles of geometric and electronic complementarity. arxiv.org Docking studies on tetrazole analogs provide a clear picture of this concept.

Geometric Complementarity: This refers to how the shape of the ligand fits into the shape of the receptor's binding pocket. For the 1,5-disubstituted tetrazoles targeting PD-L1, the extended, somewhat rigid structure featuring biphenyl and phenyl groups is designed to fit into a corresponding hydrophobic channel on the protein surface. rsc.org The specific angles and rotations of these rings are critical for achieving an optimal fit.

Electronic Complementarity: This involves the matching of electrostatic potentials between the ligand and the receptor. A prime example is the interaction of BPT inhibitors with metallo-beta-lactamase. The nitrogen atoms of the tetrazole ring are electron-rich, forming a favorable coordination bond with the positively charged zinc ions in the enzyme's active site. nih.gov This specific metal-ligand interaction is a powerful driver of binding affinity and is a classic instance of electronic complementarity, where the electron-rich tetrazole ring seeks an electron-deficient partner. nih.gov Similarly, hydrogen bond donor and acceptor patterns between the ligand and receptor are crucial for specificity and affinity. nih.gov

Quantum Chemical Topology (QCT) Studies on Bonding and Reactivity

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the scalar and vector fields derived from quantum mechanics, such as the electron density, to partition a molecule into atomic basins and characterize the chemical bonding between them. The most prominent method within QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which provides a rigorous framework for defining atoms and bonds based on the topology of the electron density, ρ(r). nih.govresearchgate.net

A QTAIM analysis for this compound would involve calculating the optimized molecular geometry and its corresponding electron density using a suitable level of theory, such as Density Functional Theory (DFT). The analysis focuses on locating critical points in the electron density field where the gradient of the density is zero. A Bond Critical Point (BCP) found between two nuclei is a necessary and sufficient condition for the existence of a chemical bond. researchgate.net

The properties at these BCPs provide quantitative measures of bond strength and type. Key parameters include:

The electron density at the BCP (ρBCP): Higher values indicate a stronger, more covalent bond.

The Laplacian of the electron density (∇²ρBCP): A negative value (∇²ρBCP < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρBCP > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

The total energy density (HBCP): The sign of HBCP can also help distinguish between covalent (HBCP < 0) and non-covalent (HBCP > 0) interactions.

For this compound, a QTAIM study would characterize the bonding within the tetrazole ring, the nature of the C-N and C-C bonds connecting the phenyl and biphenyl moieties, and potential non-covalent interactions that stabilize the molecule's conformation. The analysis would reveal the degree of electron delocalization within the aromatic systems and the tetrazole ring. By identifying regions of charge concentration and depletion, QCT can also predict sites susceptible to nucleophilic or electrophilic attack, thus offering insights into the molecule's reactivity.

Illustrative QTAIM Data for Key Bonds in this compound This table is a representative example of data that would be generated from a QTAIM analysis. The values are hypothetical and based on typical results for similar bonds in related heterocyclic and aromatic compounds.

| Bond | Bond Type | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Interaction Type |

| N1-N2 (Tetrazole) | N-N Single | 0.310 | -0.650 | -0.280 | Shared-shell (Covalent) |

| N2=N3 (Tetrazole) | N=N Double | 0.450 | -0.980 | -0.550 | Shared-shell (Covalent) |

| C5-N1 (Tetrazole) | C-N | 0.330 | -0.720 | -0.310 | Shared-shell (Covalent) |

| C-C (Biphenyl Link) | C-C Single | 0.285 | -0.780 | -0.240 | Shared-shell (Covalent) |

| C-H (Aromatic) | C-H | 0.270 | -0.750 | -0.220 | Shared-shell (Covalent) |

In Silico Prediction and Validation of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. These predictions are invaluable for structure elucidation, assignment of experimental spectra, and understanding how molecular structure influences spectroscopic properties. youtube.com

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of synthesized molecules. The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.govnih.gov

The computational workflow for this compound would be as follows:

Geometry Optimization: The molecule's three-dimensional structure is optimized using a selected DFT functional (e.g., B3LYP, PBE0, ωB97XD) and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.com Solvation effects, which can be significant for NMR shifts, are often included using a continuum model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). nih.govacs.org

NMR Calculation: Using the optimized geometry, a single-point GIAO-DFT calculation is performed at the same or a higher level of theory to compute the absolute isotropic shielding values for each nucleus. nih.gov

Chemical Shift Referencing: The calculated shielding values (σiso) are converted to chemical shifts (δ) by referencing them against the calculated shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δsample = σTMS - σsample. Alternatively, linear regression scaling based on a set of known compounds can be employed for higher accuracy. youtube.com

A strong correlation between the predicted and experimentally measured chemical shifts provides high confidence in the structural assignment of this compound.

Illustrative Data for Predicted vs. Experimental NMR Chemical Shifts (ppm) This table provides a hypothetical comparison to illustrate how computational data is used for validation. Experimental values are placeholders.

| Atom | Predicted δ (ppm) (GIAO-DFT) | Experimental δ (ppm) | Δδ (ppm) |

| ¹³C NMR | |||

| C5 (Tetrazole) | 155.8 | 156.2 | -0.4 |

| C (Biphenyl, C-N) | 136.5 | 136.9 | -0.4 |

| C (Phenyl, C-C5) | 129.2 | 129.5 | -0.3 |

| ¹H NMR | |||

| H (Phenyl, ortho) | 7.85 | 7.88 | -0.03 |

| H (Phenyl, para) | 7.52 | 7.54 | -0.02 |

| H (Biphenyl, ortho') | 7.68 | 7.71 | -0.03 |

Vibrational Frequencies

Theoretical calculations of vibrational frequencies are crucial for assigning bands in experimental infrared (IR) and Raman spectra. DFT calculations are highly effective for predicting the vibrational modes of organic molecules. researchgate.net

The process for this compound involves:

Frequency Calculation: After geometry optimization, a harmonic vibrational frequency analysis is performed at the same level of theory. This calculation confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies) and provides a list of vibrational modes and their corresponding frequencies and IR/Raman intensities. pnrjournal.com

Scaling: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies due to theoretical approximations. To improve agreement, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98), which depends on the DFT functional and basis set used. researchgate.net

Mode Assignment: The nature of each vibration (e.g., stretching, bending, torsion) is assigned by analyzing the atomic displacements for each mode, often aided by a Potential Energy Distribution (PED) analysis.

This analysis allows for a detailed assignment of the experimental IR and Raman spectra of this compound, linking specific spectral features to the vibrations of its functional groups, such as the tetrazole ring modes, C-H stretches of the aromatic rings, and C-C stretching vibrations. researchgate.net

Illustrative Data for Predicted Vibrational Frequencies This table is a representative example of data from a DFT vibrational frequency calculation. Frequencies are hypothetical and scaled.

| Mode No. | Scaled Frequency (cm⁻¹) | Assignment (Based on PED) |

| 1 | 3105 | Aromatic C-H stretch (Biphenyl) |

| 2 | 3088 | Aromatic C-H stretch (Phenyl) |

| 3 | 1610 | Aromatic C=C stretch |

| 4 | 1485 | Tetrazole ring stretch (N=N, C=N) |

| 5 | 1250 | Tetrazole ring deformation |

| 6 | 1015 | In-plane C-H bend |

| 7 | 760 | Out-of-plane C-H bend |

Advanced Applications and Functionalization in Chemical Research

Coordination Chemistry and Metal-Organic Framework (MOF) Design with Tetrazole Ligands

The nitrogen-rich tetrazole ring is an exceptional ligand for coordinating with metal ions. Tetrazoles can act as both hydrogen bond donors and acceptors and, in their deprotonated (tetrazolate) form, can coordinate to metals through up to four different nitrogen atoms, enabling the construction of diverse and stable multidimensional structures. nih.govacs.orgrsc.org

The 1-biphenyl-4-yl-5-phenyl-1H-tetrazole molecule is a versatile ligand for forming complexes with a variety of transition metals. The tetrazole moiety can coordinate directly to metal centers, a behavior observed in related biphenyl (B1667301) tetrazole (BPT) compounds where the tetrazole ring interacts with zinc atoms in enzyme active sites. nih.gov The deprotonated tetrazolate anion can engage in various coordination modes, while the biphenyl and phenyl groups provide steric bulk and opportunities for secondary interactions, such as π-π stacking, which stabilize the resulting complexes. lookchem.com

Research on analogous ligands demonstrates this versatility. For instance, 1-phenyl-1H-tetrazole derivatives have been used to create one-dimensional nickel(II) coordination polymers where the metal center has a nearly ideal octahedral geometry, coordinated by atoms from the ligand and water molecules. nih.gov Similarly, complexes with 1-phenyl-1H-tetrazole-5-thiol show that the phenyl unit can enhance the stability of the ligand and provide sites for supramolecular recognition. lookchem.com The combination of the biphenyl scaffold with the tetrazole ring allows for the formation of robust complexes and cluster-based secondary building units, such as the pentanuclear cobalt clusters formed with a related bis-tetrazole biphenyl ligand. rsc.org

Table 1: Examples of Transition Metal Complexes with Analogous Tetrazole Ligands

| Metal Ion | Analogous Ligand | Resulting Structure/Complex | Key Findings | Reference(s) |

| Co(II) | 5′,5′′-(1,1′-biphenyl)4,4′-diylbis(1H-tetrazole) | Pentanuclear cluster: [Co₅F₂(dbdt)₄(H₂O)₆] | Forms complex, three-dimensional structures based on cluster secondary building units. | rsc.org |

| Ni(II) | 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid | 1D "fishbone-like" chain polymer | Ni(II) ions are bridged by 4,4'-bipyridine, decorated by the tetrazole ligand. | nih.gov |

| Zn(II) | 5,5′-(1,4-phenylene)bis(1H-tetrazole) | Dense 3D structure: [Zn(bdt)] | Consists of {ZnN₄} tetrahedra linked by the tetrazole ligand. | rsc.org |

| Co(II) | 1-phenyl-1H-tetrazole-5-thiol (Hptt) | [Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂ | The ptt⁻ anion can act as a counter-anion without directly coordinating to the metal center. | lookchem.com |

This table presents data for compounds structurally analogous to this compound to illustrate potential coordination behavior.

Metal-Organic Frameworks (MOFs) constructed from tetrazole-based ligands are of significant interest due to their potential for high thermal and chemical stability, as well as the unique properties conferred by their nitrogen-rich channels. acs.org The use of ligands like this compound allows for the design of coordination polymers and MOFs with diverse topologies, from one-dimensional chains to complex three-dimensional networks. nih.govrsc.org

The synthesis of these materials is often achieved under hydrothermal or solvothermal conditions, where metal salts react with the tetrazole ligand. nih.govrsc.org In some cases, the tetrazole ring itself is formed in situ from an organonitrile precursor during the framework's synthesis. rsc.orgrsc.org The final architecture is highly dependent on several factors, including the coordination geometry of the metal ion, the reaction temperature, and the presence of secondary ligands or counterions, which can dictate the dimensionality and functionality of the complex. rsc.orgrsc.org

For example, studies with the closely related ligand 5′,5′′-(1,1′-biphenyl)4,4′-diylbis(1H-tetrazole) have yielded open-framework materials with Cd(II), demonstrating a void volume of 66.5%. rsc.org Other tetrazole-based MOFs have been shown to form 2D and 3D frameworks with helical or wave-like chains, and some exhibit interpenetrating diamond-like networks. rsc.org The biphenyl group in this compound can act as a rigid spacer, promoting the formation of porous structures suitable for applications in gas storage and separation. rsc.orgnih.gov

Tetrazole-functionalized materials are emerging as promising candidates for electrocatalysis. The high density of nitrogen atoms within the tetrazole ring can serve as active sites for coordinating with metal ions, creating robust and highly active catalytic centers. researchgate.net This strategy has been successfully applied in the development of catalysts for important energy-related reactions.

Recent research has focused on incorporating tetrazole-functionalized units into covalent organic frameworks (COFs). researchgate.net In one study, a tetrazole-functionalized COF was used to coordinate with cobalt ions. The resulting material, COF-TpDb-TZ-Co, demonstrated significantly enhanced activity for the oxygen evolution reaction (OER), a key process in water splitting. The overpotential required to drive the reaction was substantially lower for the metal-coordinated COF compared to the pure tetrazole-functionalized COF, highlighting the synergistic effect between the tetrazole ligand and the metal center. researchgate.net

Furthermore, copper-based MOFs constructed with bulky tetraphenylethylene-tetrazole linkers have been successfully employed as photocatalysts for the reduction of CO₂ under visible light. acs.org These findings suggest that MOFs and other porous materials incorporating this compound could be rationally designed for a variety of electrocatalytic and photocatalytic applications, leveraging the ligand's ability to stabilize catalytically active metal sites. researchgate.netacs.org

Supramolecular Assembly and Non-Covalent Interactions

Beyond coordination chemistry, this compound is an ideal candidate for constructing complex supramolecular architectures. These assemblies are governed by a network of weaker, non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined, extended structures. rsc.org The 1H-tetrazole motif is an excellent hydrogen bonding unit, capable of acting as both a donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atoms). nih.gov This allows for the formation of strong and directional N-H···N hydrogen bonds, which are fundamental to creating robust supramolecular frameworks. nih.gov

In studies of analogous heterocyclic compounds, such as those with pyrazole (B372694) rings, these N-H···N interactions lead to the formation of regular, honeycomb-like hydrogen-bonded organic frameworks (HOFs). nih.gov Crystal structures of these materials reveal N···N distances of approximately 2.8-2.9 Å, which fall within the range of strong hydrogen bonds. nih.gov In a cobalt complex containing a neutral ditetrazole ligand, trifurcated hydrogen bonds involving the tetrazole N-H group, a coordinated water molecule, and a chloride anion were observed to assemble the individual complexes into a 3D supramolecular network. nih.gov The combination of coordination bonds and hydrogen bonds can lead to the formation of one-dimensional supramolecular polymers from individual metallacycles. nih.gov The presence of both a hydrogen-bond-donating N-H group and multiple acceptor sites on the this compound molecule makes it a prime building block for engineering such multidimensional HOFs.

Table 2: Characteristics of Hydrogen Bonds in Azole-Based Supramolecular Assemblies

| System | Hydrogen Bond Type | Interaction Details | Resulting Architecture | Reference(s) |

| Tetra-1H-pyrazoles | N−H···N | Strong, single hydrogen bonds connect neighboring molecules. N···N distance ~2.8-2.9 Å. | Regular tetragonal honeycomb frameworks (HOFs). | nih.gov |

| Co(II) complex with 1,3-benzeneditetrazole | N-H···Cl⁻ | Trifurcated hydrogen bonding between the tetrazole N-H, coordinated water, and a chloride anion. | 3D supramolecular network. | nih.gov |

| 2-arylphenyl-1H-tetrazoles | N-H···N | Forms a 1D hydrogen-bonded network between neighboring tetrazole rings. | 1D chain. | d-nb.info |

| Ag(I) metallacycle | N-H···F | Interactions between amine groups on the ligand and fluorine atoms of SbF₆⁻ counterions. | 1D supramolecular polymer. | nih.gov |

This table provides examples from analogous azole-containing systems to illustrate the principles of hydrogen bond engineering.

The self-assembly of this compound is driven by a combination of non-covalent forces. In addition to hydrogen bonding, π-π stacking interactions between the biphenyl and phenyl aromatic rings play a crucial role in stabilizing the resulting supramolecular structures. lookchem.comnih.gov The non-planar, twisted conformation typical of biphenyl systems can lead to the formation of complex, non-interpenetrating networks with interesting optical or material properties. nih.gov Theoretical studies on related 2-arylphenyl-1H-tetrazoles confirm that through-space interactions, including NH–π and π–π stacking, significantly influence the properties and assembly of these molecules. d-nb.info

These self-assembled frameworks often contain pores or channels, allowing them to act as host structures for smaller guest molecules. The principles of host-guest chemistry are well-demonstrated in related systems, where the choice of solvent or guest molecule can dramatically alter the final supramolecular architecture. For example, studies on octahydroxy porphyrins show that crystallization from ethyl acetate (B1210297) leads to a one-dimensional columnar structure, while using a larger guest like benzonitrile (B105546) forces the assembly into a three-dimensional corrugated-sheet structure to create a larger pore. illinois.edu This demonstrates that by carefully selecting the guest molecule, it is possible to tune the structure and properties of the host framework. The biphenyl and phenyl groups of this compound provide the structural basis for forming such adaptable host-guest systems.

Organic Transformations and Intrinsic Reactivity of the Tetrazole Moiety

The tetrazole ring, a stable, nitrogen-rich aromatic heterocycle, possesses a unique reactivity profile that enables a variety of organic transformations. mdpi.com Its high nitrogen content and electronic structure are central to its chemical behavior, particularly in photochemical reactions and selective functionalization strategies. acs.orgnumberanalytics.com

The photochemistry of tetrazole derivatives, including 1,5-disubstituted systems like this compound, has been a subject of extensive research. acs.orgnih.govresearchgate.net Photolysis of these compounds typically leads to the cleavage and rearrangement of the heterocyclic ring rather than simple isomerization. nih.gov

Upon irradiation with UV light, often at wavelengths around 254 nm, 1,5-disubstituted tetrazoles undergo a characteristic ring-opening reaction. nih.gov This process involves the formal extrusion of a molecule of dinitrogen (N₂) and the generation of highly reactive, transient intermediates. researchgate.netnih.gov For 1,5-diaryl tetrazoles, the key intermediate formed is a nitrile imine. researchgate.net In the case of this compound, photolysis would be expected to yield N-(biphenyl-4-yl)-C-phenylnitrile imine.

The reaction proceeds through electronically excited states. Theoretical calculations have provided a mechanistic understanding, suggesting that after initial photoexcitation, intersystem crossing (ISC) occurs, leading to a triplet state. acs.orgnih.gov The photolysis exhibits bond-breaking selectivity, with kinetic evaluations indicating that the formation of a singlet imidoylnitrene intermediate is often the predominant pathway. nih.govresearchgate.net The ultimate products of the photoreaction depend on the subsequent transformations of the nitrile imine intermediate, which can be influenced by the solvent and the presence of other reagents. nih.gov

Table 1: Key Aspects of Tetrazole Photochemistry

| Feature | Description |

|---|---|

| Reaction Type | Photochemical ring cleavage and rearrangement. |

| Primary Product | Extrusion of molecular nitrogen (N₂). nih.gov |

| Key Intermediate | Nitrile Imine or Imidoylnitrene. acs.orgresearchgate.net |

| Mechanism | Involves excited singlet and triplet states, with bond-breaking selectivity. nih.govresearchgate.net |

| Influencing Factors | Substituents on the tetrazole ring, solvent, and wavelength of irradiation. nih.gov |

The modification of a pre-formed tetrazole ring is a key strategy for synthesizing diverse derivatives. Functionalization can be targeted at the ring's nitrogen or carbon atoms, although each approach presents distinct challenges and requires specific methodologies.

Functionalization at Nitrogen: For a 5-substituted-1H-tetrazole, N-functionalization (e.g., alkylation or arylation) is a common transformation. However, a primary challenge is achieving regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers. bohrium.com The ratio of these isomers is influenced by the nature of the substituent at the C5 position, the electrophile used, and the reaction conditions (solvent, base, temperature). For the specific compound this compound, the N1 position is already occupied, precluding further substitution at that site.

Functionalization at Carbon: Direct functionalization at the C5 position of an N-substituted tetrazole is an attractive but challenging synthetic route. acs.org The most common approach involves the deprotonation of the C5-H bond to form a potent nucleophile. acs.org This is typically achieved using strong organolithium bases. However, the resulting C5-lithiated tetrazoles are often unstable, even at low temperatures like -78 °C, and can rapidly decompose through a retro-[2+3] cycloaddition pathway to yield a cyanamide. acs.orgnih.gov To circumvent this instability, recent methods employ N-protecting groups and specialized reagents like the turbo-Grignard reagent (i-PrMgCl·LiCl), which generates a more stable C5-magnesiated intermediate. acs.orgacs.org This stable intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, and iodine, to install a new substituent at the C5 position. acs.org

The synthesis and functionalization of tetrazoles are accompanied by several well-documented challenges that have spurred the development of innovative chemical solutions. numberanalytics.com

A principal difficulty is controlling the regioselectivity during N-alkylation or N-arylation of 5-substituted-1H-tetrazoles, which frequently yields isomeric mixtures. bohrium.com Overcoming this requires careful optimization of reaction conditions or the use of directing groups to favor the formation of one isomer over the other.

The foremost challenge in C5-functionalization is the inherent instability of the C5-metalated intermediates. nih.gov The propensity of these species to undergo ring fragmentation via retro-[2+3] cycloaddition has historically limited the scope of this transformation. acs.org Modern synthetic protocols address this by:

Use of Stabilizing Protecting Groups: Employing specific N1-protecting groups, such as the p-methoxybenzyl (PMB) group or the (6-methylpyridin-2-yl)methyl group, can enhance the stability of the C5-anion. acs.orgacs.org

Application of Advanced Reagents: The use of the turbo-Grignard reagent has proven effective in generating more robust C5-organomagnesium intermediates compared to their lithium counterparts, allowing for successful reactions with electrophiles. acs.orgacs.org

These advanced strategies have significantly broadened the ability to synthesize complex, C5-functionalized tetrazoles by overcoming the critical issue of intermediate instability.

Bioisosteric Applications in Molecular Design (Chemical Principles Focus)

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical and chemical properties—a concept known as bioisosterism—is a cornerstone of drug design. The tetrazole ring is a premier bioisostere, most notably for the carboxylic acid group and the cis-amide bond. beilstein-journals.orgresearchgate.net

The 5-substituted-1H-tetrazole moiety is widely recognized and employed as a non-classical bioisostere of the carboxylic acid group. researchgate.netnih.gov This substitution is effective because the tetrazole ring mimics key structural, electronic, and physicochemical properties of a carboxylic acid, particularly in its deprotonated state at physiological pH. researchgate.netnih.gov

Acidity and Ionization: The N1-H of a 5-substituted-1H-tetrazole is acidic, with a pKa value typically in the range of 4.5–4.9. researchgate.net This closely matches the pKa of carboxylic acids (approx. 4.2–4.4). researchgate.net Consequently, both groups exist predominantly as their respective anions (tetrazolate and carboxylate) under physiological conditions (pH 7.4).

Electronic and Structural Features: The tetrazolate anion features a planar, aromatic ring system where the negative charge is delocalized across all four nitrogen atoms. nih.gov This creates a delocalized anionic field that is comparable in size and electrostatic potential to the carboxylate anion, where the charge is delocalized over two oxygen atoms. nih.gov This mimicry allows the tetrazolate to engage in similar hydrogen bonding and ionic interactions with biological targets. nih.govnih.gov

Physicochemical Properties: While acidity is similar, the tetrazole group is generally more lipophilic than a carboxylic acid. researchgate.netnih.gov This increased lipophilicity can enhance pharmacokinetic properties such as membrane permeability. researchgate.net Furthermore, the tetrazole ring is significantly more stable against metabolic reduction compared to the carboxylic acid moiety, which can increase a drug's in vivo half-life. researchgate.netresearchgate.net

Table 2: Comparative Physicochemical Properties of Carboxylic Acid vs. Tetrazole Bioisosteres

| Property | Carboxylic Acid (R-COOH) | 5-Substituted-1H-Tetrazole (R-CN₄H) | Significance in Bioisosterism |

|---|---|---|---|

| pKa | ~4.2 - 4.4 researchgate.net | ~4.5 - 4.9 researchgate.net | Similar acidity ensures both are anionic at physiological pH. researchgate.net |

| Anion Structure | Planar, charge on 2 oxygen atoms | Planar, charge delocalized over 4 nitrogen atoms nih.gov | Similar geometry and charge distribution for receptor interactions. nih.gov |

| Lipophilicity (LogP) | Generally lower | Generally higher researchgate.netnih.gov | Can improve membrane permeability and absorption. researchgate.net |

| Metabolic Stability | Susceptible to reduction | More resistant to metabolic degradation researchgate.net | Can lead to improved half-life and bioavailability. researchgate.net |

| Hydrogen Bonding | Acts as H-bond donor (protonated) and acceptor (anion) | Acts as H-bond donor (protonated) and acceptor (anion) nih.gov | Mimics key intermolecular interactions with biological targets. nih.gov |

Beyond its use as a carboxylic acid mimic, the 1,5-disubstituted tetrazole ring serves as an effective and widely used surrogate for the cis-amide bond in peptidomimetics. researchgate.netresearchgate.net While most peptide bonds in proteins adopt a trans conformation, the cis geometry is critical for specific structural motifs like β-turns and for the biological activity of certain peptides. researchgate.netspringernature.com

The 1,5-disubstituted tetrazole is a planar, conformationally rigid ring system. researchgate.net Its geometry closely resembles that of a cis-amide linkage, making it an excellent structural mimic. acs.org By replacing an amide bond in a peptide chain with this tetrazole, chemists can lock the local conformation into a cis-like arrangement. This strategy provides several advantages:

Conformational Constraint: It allows researchers to probe the importance of the cis-amide conformation for molecular recognition and biological activity. researchgate.net

Metabolic Stability: The tetrazole ring is resistant to cleavage by proteases, enhancing the metabolic stability of the resulting peptidomimetic.

Analogue Design: It serves as a powerful tool for designing novel peptide-based therapeutics with improved potency and pharmacokinetic profiles.

Conformational analysis has validated this approach, showing that the vast majority (over 88%) of the sterically accessible conformations for a native cis-amide bond are also available to a peptide analogue containing a 1,5-disubstituted tetrazole ring. researchgate.net This high degree of conformational mimicry solidifies its role as a superior surrogate for investigating and enforcing cis-amide geometry in peptide science. researchgate.netacs.org

Conformational Effects of Tetrazole Ring on Bioisosteric Replacement and Molecular Interactions

The tetrazole ring is a prominent structural motif in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group. cambridgemedchemconsulting.comtandfonline.comnih.govnih.gov This substitution is advantageous due to the tetrazole's comparable acidity (pKa), metabolic stability, and ability to enhance lipophilicity and bioavailability. tandfonline.comresearchgate.net The compound this compound, a 1,5-disubstituted tetrazole, exemplifies a scaffold where the spatial arrangement and electronic properties of the tetrazole ring critically influence its molecular geometry and potential biological interactions. While 5-substituted tetrazoles are recognized as carboxylic acid isosteres, 1,5-disubstituted tetrazoles can also act as mimics for the cis-amide bond, offering improved metabolic stability. researchgate.net

The bioisosteric replacement of a carboxylic acid with a tetrazole ring, while maintaining similar acidic properties, introduces significant conformational and steric differences. cambridgemedchemconsulting.com Detailed analyses using crystallographic data have shown that while the hydrogen bond environments are similar between carboxylic acids and tetrazoles, these interactions extend further from the core of the molecule in the case of the tetrazole. cambridgemedchemconsulting.com Specifically, the hydrogen-bonding environment around a 1H-tetrazole substituent is extended by approximately 1.2 Å compared to a carboxylic acid. cambridgemedchemconsulting.com This spatial difference necessitates a larger active site in the biological target to accommodate the tetrazole moiety, a factor confirmed by examinations of protein-ligand complexes in the Protein Data Bank (PDB). cambridgemedchemconsulting.com

Table 1: Comparative Properties of Carboxylic Acid and 1H-Tetrazole Bioisosteres

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Reference |

|---|---|---|---|

| pKa | ~4.5 | ~4.5 | cambridgemedchemconsulting.com |

| Metabolic Stability | Susceptible to transformations (e.g., acyl glucuronidation) | Generally more stable to metabolic transformations | tandfonline.comnih.gov |

| H-Bond Environment Extension | Baseline | Extends ~1.2 Å further from the molecular core | cambridgemedchemconsulting.com |

| Lipophilicity (cLogP) | Variable | Generally increases lipophilicity compared to -COOH | tandfonline.com |

The tetrazole heterocycle is capable of participating in a diverse array of non-covalent molecular interactions, which are fundamental to its function in drug-receptor binding. tandfonline.comnih.gov These interactions include hydrogen bonding, van der Waals forces, conjugation, and metal chelation. nih.govnih.govacs.org The four nitrogen atoms of the ring can act as hydrogen bond acceptors, and the acidic proton on the 1H-tetrazole can serve as a hydrogen bond donor, allowing the formation of stable hydrogen bonds with multiple donors and acceptors simultaneously. nih.gov

Docking studies and X-ray crystallography of tetrazole-containing ligands have provided detailed insights into these interactions. For instance, in certain metalloenzymes, the tetrazole moiety can directly interact with metal ions in the active site. The X-ray crystal structure of an enzyme bound to a biphenyl tetrazole inhibitor revealed that the tetrazole ring chelates a zinc atom in the active site, displacing a metal-bound water molecule. nih.gov In other contexts, such as the protein-protein interaction of Keap1 with Nef2, the tetrazole ring of a ligand was observed to form an "Arg sandwich," binding within the Kelch domain. nih.gov This versatility in forming multiple types of interactions underscores the utility of the tetrazole scaffold in drug design. nih.govacs.org

Table 2: Molecular Interaction Capabilities of the Tetrazole Ring

| Interaction Type | Description | Example/Significance | Reference |

|---|---|---|---|

| Hydrogen Bonding | Can act as both H-bond donor and acceptor with multiple sites. | Key for binding to polar pockets in enzyme active sites, mimicking carboxylate interactions with residues like Arginine and Serine. | nih.govnih.gov |

| van der Waals Forces | Non-specific, attractive/repulsive forces between the ring and hydrophobic pockets. | Contributes to overall binding affinity and selectivity, particularly with hydrophobic residues on transmembrane domains. | nih.govnih.gov |

| Metal Chelation | The nitrogen atoms can coordinate with metal ions. | Observed to interact directly with zinc atoms in enzyme active sites, acting as an efficient metal chelator similar to carboxylate. | nih.gov |

| Cation-π Interactions | Interaction between the electron-rich tetrazole ring and cationic residues. | Can replace interactions typically formed by carboxylates, contributing to binding energy. | nih.gov |

| π-π Stacking | Stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). | Stabilizes the ligand-receptor complex through aromatic ring stacking. | nih.gov |

Future Directions and Emerging Research Avenues for 1 Biphenyl 4 Yl 5 Phenyl 1h Tetrazole

Greening the Synthesis: The Drive for Sustainable Protocols

The chemical synthesis of complex tetrazole derivatives is undergoing a significant transformation, driven by the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials.

Key Developments in Green Synthesis of Tetrazoles:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. lew.ro For tetrazole synthesis, microwave irradiation offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and often, the ability to conduct reactions without a solvent. lew.roaip.orgresearchgate.net For instance, a solvent-free, microwave-assisted [2+3] cycloaddition reaction has been developed for 5-substituted-1H-tetrazoles, noted for its efficiency and environmentally friendly profile. aip.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. mdpi.com Ultrasound-assisted synthesis of 1,5-disubstituted tetrazoles has been successfully demonstrated, often proceeding under mild, solvent-free conditions. mdpi.commdpi.com This method is valued for its ability to enhance reaction rates and yields, contributing to a more sustainable synthetic process. rsc.org

Novel Catalytic Systems: Researchers are exploring innovative catalysts to improve the sustainability of tetrazole synthesis. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. One such example is the use of copper(II) immobilized on magnetic nanoparticles, which facilitates the eco-friendly synthesis of 5-substituted 1H-tetrazoles in a recyclable polyethylene (B3416737) glycol (PEG) medium. rsc.org

Water-Based and Solvent-Free Reactions: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. lew.ro Significant progress has been made in developing synthetic routes for tetrazoles in water or under solvent-free conditions. conicet.gov.arnih.gov For example, the use of zinc promoters has simplified the synthesis of certain tetrazole derivatives in water-based solvent systems. conicet.gov.ar

The following table provides a comparative overview of traditional versus emerging green synthetic methods for tetrazole derivatives.

| Feature | Conventional Heating Methods | Green Chemistry Methods (Microwave/Ultrasound) |

| Reaction Time | Often requires hours or days lew.ro | Significantly reduced to minutes lew.roaip.org |

| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and efficient energy transfer |

| Solvent Use | Frequently relies on volatile and hazardous organic solvents lew.ro | Often allows for solvent-free conditions or use of green solvents like water aip.orgconicet.gov.ar |

| Yield | Variable, can be moderate to high | Generally high to excellent yields are reported aip.orgmdpi.com |

| Work-up/Purification | Can be complex and generate significant waste | Often simpler, leading to less waste aip.org |

This table is a generalized comparison based on reported findings in the synthesis of various tetrazole derivatives.

Intelligent Design: The Role of AI and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the ability to predict molecular properties and design new molecules (de novo design) with unprecedented speed and accuracy.

For a compound like 1-biphenyl-4-yl-5-phenyl-1H-tetrazole, these computational approaches can accelerate the discovery of new applications. ML models can be trained on existing data to predict key properties of tetrazole derivatives, such as their thermal stability or biological activity. nih.govresearchgate.net This data-driven approach, often utilizing quantum mechanical parameters, can guide synthetic efforts by identifying the most promising candidate molecules before they are ever synthesized in a lab. nih.gov

Recent work has focused on creating statistical models to predict the decomposition temperature and impact sensitivity of tetrazoles, which is crucial for handling these nitrogen-rich compounds safely. nih.gov Furthermore, machine learning models have been successfully applied to predict the excited state properties of complex metal-containing phosphors, a field where tetrazole ligands are of interest. rsc.org The ability to predict photophysical properties could fast-track the development of new optoelectronic materials.

The integration of AI in de novo design allows for the creation of entirely new molecular structures tailored for a specific purpose, moving beyond the modification of existing scaffolds. researchgate.net This opens up the possibility of designing novel tetrazole derivatives with optimized properties for applications in medicine, materials science, or catalysis.

Beyond Biology: Expansion into Novel Materials Science

While tetrazoles are well-established in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for a range of materials science applications. The this compound, with its extended π-system and nitrogen-rich heterocycle, is particularly well-suited for exploration in these emerging areas.

Sensing: The tetrazole ring can act as an effective metal chelator, interacting with various metal ions. acs.org This property can be harnessed to create chemical sensors. For instance, tetrazole-functionalized materials have been investigated for their ability to detect specific metal ions through changes in their optical properties, such as fluorescence. researchgate.net

Optoelectronics: The rigid, aromatic structure of biphenyl-substituted tetrazoles suggests potential for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The spiro concept, which links two π-systems through a central sp³-hybridized atom, is a strategy used to create morphologically stable materials for optoelectronics, and tetrazole derivatives have been incorporated into such structures. acs.org The photophysical properties of tetrazole-containing polymers and metal complexes are an active area of research, with some demonstrating promising luminescence. researchgate.netresearchgate.net

Catalysis: The nitrogen atoms in the tetrazole ring can coordinate to metal centers, making them useful as ligands in catalysis. researchgate.net Nanomaterials decorated with tetrazole derivatives are being explored as efficient and recyclable catalysts for various organic transformations. researchgate.netnih.gov For example, palladium nanoparticles supported on materials functionalized with 5-phenyl-1H-tetrazole have shown catalytic activity. researchgate.net Covalent Organic Frameworks (COFs), which are crystalline porous polymers, can be functionalized with tetrazole groups to coordinate with metal ions, creating catalysts for reactions like the oxygen evolution reaction. researchgate.net

The Interdisciplinary Frontier: Bridging Chemistry, Physics, and Computation

The future of research on this compound lies at the intersection of multiple scientific disciplines. A holistic understanding of this molecule requires a synergistic approach that combines the art of synthetic chemistry with the precision of advanced physical and computational methods.

This interdisciplinary model involves a feedback loop:

Synthesis: Organic chemists synthesize the target molecule and its derivatives using established and emerging green protocols. dokumen.pub

Physical Characterization: Physicists and physical chemists employ techniques like X-ray crystallography, vibrational spectroscopy, and photoluminescence spectroscopy to determine the molecule's three-dimensional structure and investigate its fundamental optical and electronic properties. researchgate.netnih.gov

Computational Modeling: Computational chemists use theoretical methods, such as Density Functional Theory (DFT), to model the molecule's electronic structure, predict its properties, and elucidate reaction mechanisms. nih.gov These computational studies can provide insights that are difficult to obtain through experimentation alone. For example, DFT calculations have been used to understand the interactions of biphenyl (B1667301) tetrazole-containing molecules with biological targets and to rationalize their photophysical behavior. acs.orgnih.gov

This integrated approach allows researchers to establish clear structure-property relationships. By understanding how modifications to the molecular structure affect its physical and chemical behavior, scientists can rationally design and synthesize next-generation materials based on the this compound scaffold with tailored functionalities for specific, high-value applications.

Q & A

Q. What are the most reliable synthetic protocols for preparing 1-biphenyl-4-yl-5-phenyl-1H-tetrazole?

The compound can be synthesized via heterocyclic coupling reactions. A general method involves reacting substituted benzaldehyde derivatives with tetrazole precursors under heterogenous catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400) at 70–80°C. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Distinct chemical shifts for biphenyl protons (δ 7.2–7.8 ppm) and tetrazole ring protons (δ 8.1–8.5 ppm).

- Infrared (IR) Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and tetrazole ring (1450–1550 cm⁻¹).

- Thin-Layer Chromatography (TLC) : To confirm reaction completion and purity .

Q. What purification strategies are effective for isolating this compound?

Recrystallization in polar solvents (e.g., aqueous acetic acid) is preferred due to the compound’s moderate solubility. Column chromatography with silica gel (ethyl acetate/hexane gradient) may resolve co-eluting impurities .

Q. How can researchers optimize reaction yields for tetrazole derivatives?

Key parameters include:

Q. What analytical workflows are used to confirm the absence of process-related impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) can identify impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid, a common byproduct .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Key steps:

- Data collection at low temperature (113 K) to minimize thermal motion.

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···N contacts).

- SHELXPRO for macromolecular interface modeling if twinning occurs .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

- Molecular Docking : Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes with tetrazole-binding pockets).

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., angiotensin-converting enzyme for antihypertensive activity) .

Q. How do researchers address contradictions in biological activity data across studies?

- Meta-Analysis : Pool data from PubMed, Scopus, and Web of Science to identify trends.

- Dose-Response Validation : Replicate assays under standardized conditions (pH, temperature, solvent).

- Cofactor Control : Test for interference from assay components (e.g., DMSO solubility effects) .

Q. What advanced techniques are used to study tetrazole ring reactivity in functionalization reactions?

Q. How can researchers design experiments to detect and quantify tetrazole-related impurities in drug formulations?

- LC-MS/MS : Quantify trace impurities using multiple reaction monitoring (MRM) modes.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability challenges.

- Reference Standards : Synthesize and characterize impurities (e.g., dimeric tetrazole derivatives) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.